3-((4-bromobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
3-((4-Bromobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a triazolopyrimidinone derivative characterized by a [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one core. Key structural features include:
- Thioether linkage: A 4-bromobenzylthio group at position 2.
- Alkyl substituent: A propyl group at position 3.
- Angular regioisomerism: The [4,3-a] ring fusion distinguishes it from linear regioisomers (e.g., [1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-ones), which exhibit different physicochemical and biological properties due to spatial orientation .
This compound is part of a broader class of triazolopyrimidinones, which are pharmacologically significant due to their antimicrobial, antitumor, and anti-inflammatory activities .
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4OS/c1-2-3-12-8-13(21)17-14-18-19-15(20(12)14)22-9-10-4-6-11(16)7-5-10/h4-8H,2-3,9H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHSGKMXQNNBBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-bromobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the reaction of 4-bromobenzyl chloride with 5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-thione. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((4-bromobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The thioether group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives of the triazolopyrimidine ring.
Scientific Research Applications
Antifungal Activity
Research indicates that compounds containing the triazole moiety exhibit significant antifungal properties. A study demonstrated that triazole derivatives, including those similar to 3-((4-bromobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one, showed efficacy against various fungal strains. The mechanism often involves inhibiting ergosterol synthesis, a vital component of fungal cell membranes .
Anticancer Properties
Triazole derivatives have also been explored for their anticancer potential. For instance, studies have shown that modifications in the triazole structure can enhance cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in various research articles .
Antimicrobial Effects
The antimicrobial activity of triazole derivatives has been extensively studied. The compound has shown promise in inhibiting bacterial growth through mechanisms that disrupt bacterial cell wall synthesis and metabolic pathways. This makes it a candidate for developing new antibacterial agents .
Fungicides
The structural characteristics of triazoles make them suitable for use as fungicides in agriculture. They are effective against a range of plant pathogens and are used to protect crops from fungal infections. Research has indicated that compounds similar to this compound can be developed into effective agricultural fungicides with minimal toxicity to plants .
Herbicides
Emerging studies suggest that triazole compounds can also be modified for herbicidal activity. Their ability to inhibit specific enzymes involved in plant growth could lead to the development of selective herbicides that target weeds while preserving crop health .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antifungal Activity Study | Evaluation of triazole derivatives | Demonstrated significant antifungal activity against Candida species. |
| Anticancer Research | Cytotoxic effects on cancer cell lines | Found enhanced cytotoxicity in modified triazoles compared to standard treatments. |
| Agricultural Application Research | Development of fungicides | Identified effective fungicidal properties with low phytotoxicity on crops. |
Mechanism of Action
The mechanism of action of 3-((4-bromobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidinones vary in substituents, regiochemistry, and biological activity. Below is a detailed comparison:
Structural and Functional Group Variations
Regiochemical Impact
- Angular vs. Linear Isomers : Angular isomers (e.g., [4,3-a] fusion) exhibit distinct reactivity and binding profiles compared to linear isomers ([1,5-a]). For example, angular isomers are more likely to form stable π-π stacking interactions in biological targets .
- Synthetic Control: Angular isomers are selectively synthesized using norbornene-based precursors, while linear isomers dominate under conventional conditions .
Electrochemical Properties
- The 4-bromobenzylthio group in the target compound likely reduces electrochemical activity compared to S1-TP, which has a redox-active 4-methoxyphenyl group .
Antimicrobial Activity
- Thioether vs. Amino Groups: Compounds with amino substituents (e.g., 8) show higher antimicrobial potency due to hydrogen-bonding capabilities .
- Alkyl Chain Length : Propyl (C3) substituents balance lipophilicity and solubility better than shorter (methyl) or longer (butyl) chains .
Key Research Findings
- Regioselectivity : Angular isomers are thermodynamically favored in reactions involving sterically hindered substrates, while linear isomers form under kinetic control .
- Halogen Effects : Bromine in the target compound enhances halogen bonding with biological targets compared to fluorine or chlorine .
- Structure-Activity Relationships (SAR) : Propyl and bromobenzylthio groups synergistically improve bioavailability and target engagement in antimicrobial assays .
Biological Activity
The compound 3-((4-bromobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its biological activity through a detailed review of research findings, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C15H16BrN5OS
- Molecular Weight : 384.29 g/mol
Structural Features
- The triazole ring contributes to various biological activities due to its ability to interact with biological macromolecules.
- The bromobenzyl group enhances lipophilicity and may influence the compound's interaction with cellular targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the antifungal activity of similar compounds, suggesting that the presence of the triazole moiety is crucial for this effect. The compound's thioether linkage may also enhance its interaction with microbial enzymes, leading to increased efficacy against fungal strains .
Anticancer Properties
- Mechanism of Action : Compounds in the triazole class have shown potential in inhibiting key signaling pathways involved in cancer cell proliferation. For instance, inhibition of the mTOR pathway has been associated with reduced tumor growth and enhanced apoptosis in cancer cells .
- Case Studies : In vitro studies have demonstrated that related triazole derivatives can induce G1 phase cell cycle arrest in various cancer cell lines. This effect is likely mediated through the modulation of cyclin-dependent kinases (CDKs) .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Triazoles have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is significantly influenced by their structural components. Key observations include:
- Substituent Variations : The presence of different substituents on the benzyl group can alter potency and selectivity against specific biological targets.
- Thioether Linkage : The thioether functionality enhances solubility and bioavailability, which are critical for effective therapeutic action.
Table 1: SAR Insights
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
The compound is synthesized via regioselective cyclization of hydrazonoyl chlorides with 2-thioxopyrimidin-4-ones under basic conditions. Key steps include:
- Regioselective Cyclization : Reacting hydrazonoyl chlorides with thioxopyrimidinones in ethanol/DMF with KOH as a base to form the triazolopyrimidinone core .
- Retro Diels-Alder (RDA) Protocol : Applying thermal RDA to norbornene-condensed intermediates to introduce angular regioselectivity, achieving yields >70% .
- Critical Conditions : Temperature (80–100°C), solvent polarity (DMF enhances cyclization), and base strength (KOH vs. weaker bases).
Q. Which spectroscopic techniques are most effective for structural characterization?
- IR Spectroscopy : Confirms C=O (1658–1680 cm⁻¹) and S-H/N-H stretches (3440–3490 cm⁻¹) .
- ¹H NMR : Key signals include propyl chain protons (δ 1.05 ppm, triplet) and aromatic protons from the 4-bromobenzyl group (δ 7.2–7.8 ppm) .
- X-ray Crystallography : Validates angular vs. linear regiochemistry in the triazolopyrimidinone core .
Advanced Research Questions
Q. How do electronic factors govern regioselectivity in triazolopyrimidinone synthesis, and how can computational methods predict outcomes?
- Regioselectivity Mechanism : Electron-withdrawing groups on hydrazonoyl chlorides favor angular isomers (7(8H)-one) by stabilizing transition states during cyclization. Thiouracil derivatives favor linear isomers (5(1H)-one) due to electron-donating effects .
- Computational Validation : Density Functional Theory (DFT) calculations model charge distribution and transition-state energies to predict regiochemistry .
Q. What is the compound’s mechanism as a mitochondrial pyruvate carrier (MPC) inhibitor, and how is this evaluated in cancer models?
Q. How can structure-activity relationship (SAR) studies enhance antimicrobial potency against resistant pathogens?
- SAR Strategy :
- Substituent Variation : Replace the 4-bromobenzylthio group with electron-deficient aryl groups (e.g., 4-nitrobenzyl) to enhance membrane penetration .
- Propyl Chain Modification : Introduce polar groups (e.g., hydroxyl) to improve solubility and target binding.
- Testing Protocol :
- Minimum Inhibitory Concentration (MIC) assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
- Synergy studies with β-lactam antibiotics to combat resistance .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
